Bienvenue dans la boutique en ligne BenchChem!

2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine

IDO1 Immuno-Oncology Structure-Activity Relationship

This versatile building block features a secondary amine (pKa ~9.5) for rapid diversification and a distinct ether-linked architecture that enables >27-fold differentiation in IDO1 cellular potency versus C-linked analogs. Ideal for SAR campaigns probing the 'ether effect' in tryptophan-catabolizing enzyme inhibition. Avoid mis-ordering regioisomers or C-linked congeners—only the O-linked piperidin-4-yloxy substitution provides the validated biological profile and synthetic handles required for reproducible parallel library synthesis.

Molecular Formula C11H13F3N2O
Molecular Weight 246.23 g/mol
CAS No. 1428233-33-3
Cat. No. B1454067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine
CAS1428233-33-3
Molecular FormulaC11H13F3N2O
Molecular Weight246.23 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC=CC(=N2)C(F)(F)F
InChIInChI=1S/C11H13F3N2O/c12-11(13,14)9-2-1-3-10(16-9)17-8-4-6-15-7-5-8/h1-3,8,15H,4-7H2
InChIKeyGSMSCEYHXDKAEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine 1428233-33-3: Core Heterocyclic Scaffold for IDO1/TDO and Kinase-Targeted Procurement


The compound 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine (CAS: 1428233-33-3) is a heterocyclic small molecule scaffold comprising a piperidine ring linked via an ether oxygen to a 6-trifluoromethylpyridine core . This architecture imparts a distinct physicochemical profile (C11H13F3N2O, MW 246.23) and serves as a key synthetic intermediate or pharmacophore component in medicinal chemistry . Its significance lies in the convergent integration of a basic secondary amine handle (piperidine) and a strongly electron-withdrawing lipophilic -CF₃ group , which collectively confer unique structural and electronic properties compared to analogous C-linked, N-linked, or differently substituted pyridine-piperidine frameworks.

Why Procurement Cannot Substitute 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine 1428233-33-3 with Simple Pyridine or Piperidine Analogs


While generic databases list numerous pyridine and piperidine derivatives, substituting the target compound 1428233-33-3 with its closest structural analogs introduces substantial and quantifiable risks to experimental reproducibility and target engagement. The O-linked piperidin-4-yloxy group in 1428233-33-3 is not structurally or functionally equivalent to its C-linked analog 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine (CAS: 473932-18-2) or its regioisomer 2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine (CAS: 2169998-41-6) . The ether oxygen profoundly alters the electronic distribution across the pyridine ring, the spatial vector of the basic amine, and the overall molecular flexibility. Critically, as demonstrated in the following evidence, this single atom substitution (O vs. CH₂) can result in more than a 25-fold difference in biological activity for the same target class, directly impacting screening outcomes and invalidating SAR studies if an incorrect scaffold is used [1].

Quantitative Differentiation Evidence for 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine 1428233-33-3: Head-to-Head Comparisons with Structural Analogs


O-Linked vs. C-Linked Piperidine Scaffolds Exhibit >25-Fold Divergence in IDO1 Inhibitory Potency

Direct comparative analysis of IDO1 inhibition reveals a stark functional divergence between the target compound's O-linked piperidin-4-yloxy scaffold and a closely related C-linked analog. The target compound (CAS: 1428233-33-3) demonstrates an IDO1 cellular IC₅₀ of 1,370 nM, while a representative C-linked 6-trifluoromethylpyridine analog exhibits an IC₅₀ of approximately 50 nM [1]. This >27-fold difference in potency within the same target class confirms that the ether linkage is not a bioisostere for a direct carbon-carbon bond and that substitution will fundamentally alter biological activity [1].

IDO1 Immuno-Oncology Structure-Activity Relationship

IDO1/TDO Selectivity Profile Reveals Unique In Vitro Signature of the 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine Scaffold

The specific scaffold incorporating the 2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine motif exhibits a characteristic selectivity profile across tryptophan-catabolizing enzymes. It demonstrates a moderate inhibitory activity against human IDO1 (IC₅₀ = 1,370 nM) but a markedly weaker effect on human TDO (IC₅₀ = 2,930 nM), resulting in a selectivity ratio of ~2.1-fold for IDO1 over TDO [1]. This is in contrast to many potent IDO1 inhibitors (e.g., epacadostat, IC₅₀ = ~67 nM for IDO1) which exhibit >1000-fold selectivity [2], and to known dual inhibitors [3]. This data defines a distinct in vitro fingerprint for this precise chemotype.

IDO1 TDO Dual Inhibition Immuno-Oncology

Physicochemical Properties of 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine Dictate Distinct ADME Behavior Relative to N-Alkylated Congeners

The presence of the ether oxygen and the free secondary amine on the piperidine ring imparts a unique physicochemical signature to 1428233-33-3, quantifiably differentiating it from analogs. The calculated topological polar surface area (tPSA) is 34.2 Ų, and the predicted LogP is 2.1 . The secondary amine (pKa ~9.5) [1] allows for salt formation and impacts solubility. In contrast, N-alkylated analogs like 2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine [2] or the C-linked 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine (tPSA = 24.9 Ų, XLogP3 = 1.9) [3] lack this free basic handle, leading to altered H-bond donor/acceptor capacity and different lipophilicity profiles.

ADME Physicochemical Lipophilicity Hydrogen Bonding

High-Value Procurement Scenarios for 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine 1428233-33-3: Guided by Quantitative Evidence


Immuno-Oncology: Structure-Activity Relationship (SAR) Studies for Tunable IDO1/TDO Modulation

Procurement of 1428233-33-3 is justified for SAR campaigns focused on elucidating the role of the central ether linkage in tryptophan-catabolizing enzyme inhibition. Its modest IDO1 cellular potency (IC₅₀ = 1,370 nM) and 2.1-fold selectivity over TDO (IC₅₀ = 2,930 nM) [1] provide a unique chemotype to investigate the biological consequences of balanced IDO1/TDO modulation, a profile distinct from potent, highly selective clinical candidates. This scaffold serves as a critical comparator for C-linked analogs .

Medicinal Chemistry: Derivatization via the Free Piperidine Amine to Generate Focused Libraries

The presence of the secondary amine on the piperidine ring, with a predicted pKa of ~9.5 [1], makes 1428233-33-3 a versatile building block for parallel synthesis. This handle allows for rapid diversification through amide coupling, reductive amination, or sulfonylation, generating structurally distinct analogs with tailored physicochemical properties (e.g., tPSA modulation from the baseline of 34.2 Ų) . This is not possible with N-alkylated congeners [2], making it the preferred scaffold for high-throughput medicinal chemistry.

Biochemical Profiling: Tool Compound for Assessing the Impact of Ether vs. Carbon Linkers on Target Engagement

This compound is an essential tool for evaluating the 'ether effect' in cellular assays. The >27-fold divergence in IDO1 potency compared to a C-linked analog [1] demonstrates that the ether oxygen is not a silent structural feature. Researchers can use 1428233-33-3 as a control to probe whether a target's binding pocket favors or disfavors an ether linkage, informing the design of future lead series and preventing false negatives in screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.